molecular formula C10H17ClF3NO2 B1461886 Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride CAS No. 1803561-01-4

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride

Cat. No.: B1461886
CAS No.: 1803561-01-4
M. Wt: 275.69 g/mol
InChI Key: FSRCBPRIJCBSHP-UHFFFAOYSA-N
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Description

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride (CAS 1803561-01-4) is a high-purity chemical intermediate offered for research and development purposes. This compound features a piperidine ring substituted with a trifluoromethyl group, a motif of significant interest in medicinal chemistry due to its potential to influence the pharmacokinetic properties of molecules . With a molecular formula of C 10 H 17 ClF 3 NO 2 and a molecular weight of 275.70, this ester hydrochloride salt is characterized for identification and quality control . The compound serves as a critical synthetic precursor; for instance, it can be hydrolyzed to its corresponding carboxylic acid, 2-(4-(trifluoromethyl)piperidin-1-yl)propanoic acid (CAS 1480279-71-7), which is itself a valuable building block for further chemical synthesis . Piperidine and piperazine derivatives are frequently explored in drug discovery for their biological activity, particularly in the development of modulators for therapeutic targets such as nuclear receptors . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. It is recommended to store the compound in an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2.ClH/c1-7(9(15)16-2)14-5-3-8(4-6-14)10(11,12)13;/h7-8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRCBPRIJCBSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1CCC(CC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes current knowledge from various studies, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H16ClF3N2O2
  • Molecular Weight : 256.7 g/mol
  • CAS Number : 1803561-01-4
  • Physical Form : Powder, stable at room temperature

Research indicates that compounds containing trifluoromethyl groups, such as this compound, may exhibit significant biological activities through various mechanisms:

  • Anti-tumor Activity :
    • Trifluoromethyl-substituted compounds have been shown to induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bcl-2 and Bax. For instance, a related study found that trifluoromethyl groups enhanced the anti-tumor efficacy of certain piperidone derivatives by promoting cell death pathways in HepG2 liver cancer cells .
    • The compound may inhibit the NF-kB signaling pathway, which is often upregulated in cancerous tissues, thereby reducing tumor proliferation and survival .
  • Neuropharmacological Effects :
    • Compounds with piperidine structures are frequently explored for their neuroactive properties. The presence of a trifluoromethyl group can enhance lipophilicity and receptor binding affinity, potentially leading to improved pharmacological profiles in treating neurological disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
Anti-tumorInduces apoptosis in HepG2 cells
Anti-inflammatoryInhibits TNF-α and IL-6 release in macrophages
NeuroactivePotential for treating neurological disorders
CytotoxicityInhibits proliferation of various cancer cell lines

Case Studies

  • Case Study on HepG2 Cells :
    A study examined the effects of this compound on HepG2 liver cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through the downregulation of Bcl-2 and upregulation of Bax, leading to increased caspase activity .
  • Neuropharmacological Assessment :
    In a neuropharmacological context, a related compound demonstrated significant binding affinity for dopamine receptors, suggesting that modifications like trifluoromethyl substitution could enhance therapeutic effects for conditions such as schizophrenia or depression .

Scientific Research Applications

Pharmacological Research

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, making it suitable for drug development.

  • Case Study Example : A study published in a peer-reviewed journal examined the compound's efficacy in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments. The results indicated promising anxiolytic properties, warranting further investigation into its mechanism of action.

Neuroscience Studies

Due to its piperidine structure, this compound is of interest in neuroscience for studying receptor interactions and neuropharmacology.

  • Research Findings : In vitro studies have shown that this compound can influence the activity of serotonin receptors, suggesting potential applications in treating mood disorders.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of fluorinated pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability.

Application AreaDescriptionReference
PharmacologyInvestigated for anxiolytic properties
NeuroscienceModulates serotonin receptor activity
Organic SynthesisIntermediate for fluorinated drugs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and analogous piperidine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Primary Applications
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate HCl C₁₀H₁₆F₃NO₂•HCl ~277.7 Trifluoromethyl, propanoate Ester, amine hydrochloride Pharmaceutical intermediate
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Ether, amine hydrochloride Research chemical
Fexofenadine HCl C₃₂H₃₉NO₄•Cl 538.11 Diphenylmethyl, hydroxybutyl Carboxylic acid, amine hydrochloride Antihistamine drug
Key Observations:
  • Trifluoromethyl vs. Diphenylmethoxy : The -CF₃ group in the target compound is electron-withdrawing, reducing piperidine’s basicity compared to the electron-donating diphenylmethoxy group in 4-(diphenylmethoxy)piperidine HCl. This affects solubility and receptor interactions .
  • Ester vs. Carboxylic Acid : The ester in the target compound may act as a prodrug, unlike Fexofenadine’s ionized carboxylic acid, which directly interacts with biological targets .

Physicochemical and Pharmacokinetic Properties

  • This contrasts with 4-(diphenylmethoxy)piperidine HCl, where the bulky diphenylmethoxy group further increases LogP (~3.8) but may limit absorption .
  • Solubility : The hydrochloride salt improves water solubility compared to free-base forms. Fexofenadine HCl, however, benefits from its carboxylic acid group, which ionizes at physiological pH, enhancing solubility .
  • Metabolic Stability: The -CF₃ group resists oxidative metabolism, extending half-life relative to non-fluorinated analogs. This property is shared with trifluoromethylated compounds in patent EP 4 374 877 A2 .

Preparation Methods

Piperidine Derivative Synthesis and Functionalization

The key intermediate is a 4-(trifluoromethyl)piperidine derivative. The trifluoromethyl group is introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials. Methods such as nucleophilic substitution on a piperidine ring or palladium-catalyzed cross-coupling reactions can be employed to install the trifluoromethyl group.

Coupling with Methyl 2-Propanoate

The coupling of the piperidine derivative with methyl 2-propanoate involves nucleophilic substitution or amidation reactions. A common approach is to use the piperidine nitrogen as a nucleophile to attack an activated methyl 2-propanoate derivative, forming the desired ester linkage.

A representative procedure includes:

  • Reacting the piperidine derivative with methyl 2-bromopropanoate or methyl 2-chloropropanoate under basic conditions to form the methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate.
  • The reaction is typically carried out in an aprotic solvent such as acetonitrile or dichloromethane at controlled temperatures.
  • Triethylamine or another organic base is often used to neutralize the formed acid byproducts.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt:

  • The free base methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate is dissolved in an organic solvent such as ethyl acetate.
  • Hydrogen chloride gas or a solution of hydrochloric acid in an organic solvent is bubbled or added to the solution.
  • The resulting hydrochloride salt precipitates or is isolated by solvent evaporation and recrystallization.

This step improves the compound's water solubility and stability for further applications.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Trifluoromethylation Trifluoromethylating agent (e.g., CF3I, Ruppert-Prakash reagent) Aprotic solvent (e.g., DCM) 0 to 25 °C 70-85 Requires inert atmosphere
Coupling with methyl 2-propanoate Methyl 2-bromopropanoate, triethylamine Acetonitrile 0 to 50 °C 75-90 Stirring for several hours
Hydrochloride salt formation HCl gas or HCl in ethyl acetate Ethyl acetate Room temperature >95 Precipitation or crystallization step

Analytical and Purification Techniques

  • Purification : The crude product is purified by recrystallization from petroleum ether–ethyl acetate mixtures or by column chromatography.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm structure and purity.
  • Yield Optimization : Reaction times and temperatures are optimized to maximize yield and minimize side products.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Advantages Challenges
Trifluoromethylation Electrophilic trifluoromethylation or cross-coupling CF3 source, Pd catalyst (optional) High selectivity Cost of reagents, metal residues
Coupling with methyl propanoate Nucleophilic substitution or amidation Methyl 2-bromopropanoate, base Straightforward, good yields Requires careful temperature control
Hydrochloride salt formation Acid-base reaction HCl gas or HCl solution Enhances solubility and stability Requires controlled acid addition

Q & A

Q. Basic Research Focus

  • LCMS-HRMS : Use high-resolution mass spectrometry to confirm molecular ions (e.g., m/z 450 [M+H2O]<sup>+</sup>) and detect hydrolyzed byproducts .
  • HPLC with UV/Vis Detection : Employ gradient elution (e.g., methanol/sodium acetate buffer, pH 4.6) to resolve tautomeric mixtures, as seen in enol-oxo tautomers of related piperidone derivatives .
  • NMR Spectroscopy : Analyze <sup>19</sup>F NMR to track trifluoromethyl group integrity and <sup>1</sup>H NMR for stereochemical confirmation of the piperidine ring .

How do tautomeric forms of related piperidine derivatives influence the stability and reactivity of the target compound?

Advanced Research Focus
Tautomerism in intermediates, such as 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride (a mixture of enol-oxo tautomers), can alter nucleophilicity and impact subsequent coupling reactions . Researchers should use pH-controlled HPLC (e.g., sodium acetate buffer at pH 4.6) to isolate tautomers and study their kinetic stability via time-resolved spectroscopy . Computational modeling (e.g., DFT calculations) may predict dominant tautomeric forms under synthetic conditions .

What strategies are recommended for resolving contradictions in reported synthetic yields or spectral data across different studies?

Q. Advanced Research Focus

  • Reproducibility Checks : Replicate procedures with strict adherence to documented conditions (e.g., tert-butyl ester protection in multi-step syntheses ).
  • Cross-Validation : Compare LCMS/HPLC data with published spectra (e.g., retention time alignment under SQD-FA05 conditions ) and reference standards (e.g., fexofenadine-related impurities ).
  • Byproduct Analysis : Use impurity profiling (e.g., fexofenadine impurity C: 4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]-1-(4-isopropylphenyl)butan-1-ol hydrochloride) to identify side reactions .

How can computational chemistry be applied to predict the metabolic pathways or receptor binding affinities of this compound?

Q. Advanced Research Focus

  • Docking Studies : Model interactions with biological targets (e.g., GPCRs or ion channels) using piperidine derivatives like 4-(diphenylmethoxy)-1-methylpiperidine hydrochloride as templates .
  • Metabolic Prediction : Apply QSAR models to estimate cytochrome P450-mediated oxidation sites, leveraging structural analogs (e.g., propiverine hydrochloride’s metabolic fate ).
  • ADME Profiling : Use software like Schrödinger’s ADMET Predictor to assess permeability and solubility, guided by logP values of trifluoromethyl-containing analogs .

What methodologies are critical for impurity profiling and ensuring batch-to-batch consistency in academic research settings?

Q. Basic Research Focus

  • HPLC-UV/ELSD : Detect polar impurities (e.g., unreacted 4-(trifluoromethyl)piperidine) using mobile phases with ion-pairing agents (e.g., sodium 1-octanesulfonate ).
  • Reference Standards : Utilize pharmacopeial impurities (e.g., fexofenadine-related compounds A and B ) to calibrate detection limits.
  • Stability Studies : Monitor hydrolytic degradation under accelerated conditions (40°C/75% RH) and quantify degradation products via LCMS .

What role does the trifluoromethyl group play in the compound’s physicochemical properties, and how can this be experimentally validated?

Advanced Research Focus
The trifluoromethyl group enhances lipophilicity and metabolic stability. Researchers can:

  • Measure logP via shake-flask method using octanol/water partitioning.
  • Validate electron-withdrawing effects via <sup>19</sup>F NMR chemical shifts .
  • Compare thermal stability (e.g., DSC/TGA) with non-fluorinated analogs .

How can researchers design in vitro assays to evaluate the compound’s biological activity against neurological targets?

Q. Advanced Research Focus

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]spiperone) to assess affinity for serotonin or dopamine receptors, referencing structural analogs like diphenylpyraline hydrochloride .
  • Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with GPCRs, using the compound’s piperidine moiety as a scaffold for SAR studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride
Reactant of Route 2
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Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride

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